molecular formula C14H13NO5S B2591536 [3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 1110857-62-9

[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No. B2591536
CAS RN: 1110857-62-9
M. Wt: 307.32
InChI Key: LUPCMKSVLAJIRI-UHFFFAOYSA-N
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Description

[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a chemical compound that has been gaining interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes involved in inflammation and cancer development. It may also interact with metal ions to produce a fluorescent signal.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and anti-cancer effects. It has been found to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. It has also been shown to have anti-microbial activity against certain bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Its anti-inflammatory and anti-cancer properties also make it a promising candidate for further study in these areas. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of [3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate. One direction is the investigation of its potential as a therapeutic agent for inflammatory diseases and cancer. Another direction is the development of new fluorescent probes based on its structure for the detection of metal ions. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential limitations and side effects.

Synthesis Methods

The synthesis of [3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methanol and a base to yield the final product.

Scientific Research Applications

[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(3-methoxycarbonylfuran-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-18-13(16)9-5-7-19-11(9)8-20-14(17)10-4-3-6-15-12(10)21-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPCMKSVLAJIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)COC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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